Naphthalecin

Description

Contextualization of Naphthalecin within Natural Product Chemistry

This compound is a naturally occurring compound that belongs to the broad class of naphthalene (B1677914) derivatives. escholarship.orgnih.gov Natural products, or secondary metabolites, are a diverse group of small molecules produced by organisms that are not essential for their basic growth but often confer an evolutionary advantage. nih.gov Historically, the discovery of natural products has been heavily focused on aerobic microorganisms, leaving the chemical potential of anaerobic microbes, those that thrive in oxygen-deprived environments, largely unexplored. nih.gov

This compound stands out as one of the relatively few natural products isolated from a strictly anaerobic bacterium. escholarship.orgnih.gov Its discovery highlighted the untapped biosynthetic capabilities of anaerobes as a source of novel chemical scaffolds. nih.gov The structural core of this compound is a naphthalene ring, a bicyclic aromatic hydrocarbon, which is found in a variety of other natural products, though they are considered relatively rare. chemistryviews.org Many naturally occurring molecules with a naphthalene core exhibit a range of pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org

Significance of this compound as a Bioactive Metabolite

The primary significance of this compound lies in its demonstrated biological activity. It was identified as a novel antibiotic through activity-guided isolation, a process where chemical separation is guided by the biological effect of the fractions. escholarship.orgresearchgate.net Specifically, this compound exhibits antibacterial properties, a crucial area of research in an era of increasing antibiotic resistance. escholarship.orgresearchgate.net

The discovery of this compound from Sporotalea propionica (originally identified as Sporotalea colonica sp. nov.), a bacterium found in a termite gut, underscores the importance of exploring unique ecological niches for new bioactive compounds. researchgate.netresearchgate.net Termite guts are complex anaerobic environments, and the organisms within them have evolved unique metabolic pathways that can lead to the production of novel chemical entities like this compound. researchgate.net Its activity against Gram-positive bacteria, including some that are pathogenic, positions it as a molecule of interest for further investigation in the quest for new antimicrobial agents. escholarship.orgresearchgate.net

Structure

3D Structure

Properties

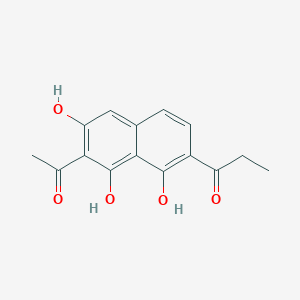

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

1-(7-acetyl-1,6,8-trihydroxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C15H14O5/c1-3-10(17)9-5-4-8-6-11(18)12(7(2)16)15(20)13(8)14(9)19/h4-6,18-20H,3H2,1-2H3 |

InChI Key |

PEGKTDQSFHMABY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C2=C(C(=C(C=C2C=C1)O)C(=O)C)O)O |

Synonyms |

naphthalecin |

Origin of Product |

United States |

Discovery and Isolation of Naphthalecin

Historical Aspects of Naphthalecin Discovery

The discovery of this compound is a noteworthy event in the field of natural product chemistry, particularly because it originated from an anaerobic bacterium. escholarship.org Historically, the search for novel antibiotics has been predominantly focused on aerobic microorganisms. escholarship.org The exploration of anaerobic bacteria as a source of bioactive compounds has been comparatively limited, despite their recognized genomic potential for producing natural products. escholarship.org

In 2008, a team of researchers, Masami Ezaki and colleagues from Astellas Pharma Inc., Japan, reported the discovery of a novel antibiotic, which they named this compound. nih.gov The compound was isolated from an anaerobic bacterium that had been obtained from a soil sample. nih.govresearchgate.net The name "this compound" was chosen due to the presence of a naphthalene (B1677914) moiety in its chemical structure. nih.govresearchgate.net This discovery was significant as it highlighted the untapped potential of obligate anaerobes as a valuable source for new antibacterial agents. researchgate.net The isolation of this compound was guided by its antibacterial activity, specifically against Gram-positive bacteria. nih.govresearchgate.net

Microbial Source Identification: Sporotalea colonica sp. nov.

The bacterium responsible for producing this compound was identified as a new species belonging to the genus Sporotalea. nih.govresearchgate.net This obligate anaerobe was given the designation Sporotalea colonica sp. nov. nih.govdsmz.de The identification of the producing strain was a crucial part of the research, establishing it as a previously uncharacterized species. researchgate.net Taxonomically, Sporotalea colonica is placed within the family Veillonellaceae. nih.gov

Table 1: Taxonomic Classification of Sporotalea colonica

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Firmicutes |

| Class | Negativicutes |

| Order | Selenomonadales |

| Family | Veillonellaceae |

| Genus | Sporotalea |

| Species | colonica |

Cultivation and Fermentation Methodologies for this compound Production

The production of this compound necessitated the development of specific cultivation and fermentation techniques suitable for the obligate anaerobe, Sporotalea colonica. The bacterium was cultured in a specially formulated medium to support its growth and the subsequent biosynthesis of the antibiotic. researchgate.net While detailed specifics of the fermentation medium composition are proprietary, the general approach involved creating an anaerobic environment conducive to the proliferation of the microorganism.

The fermentation process was carried out over a period designed to maximize the yield of this compound. Following the fermentation, the antibiotic was found to be associated with the bacterial cells, rather than being secreted into the culture broth. nih.govresearchgate.net This cellular localization is a key factor in the subsequent extraction and purification strategies.

Chromatographic and Extraction Procedures for this compound Isolation and Purification

The isolation and purification of this compound from the cells of Sporotalea colonica involved a multi-step process guided by bioactivity assays. researchgate.net The initial step was the extraction of the compound from the harvested bacterial cells. researchgate.net

Following extraction, the crude extract containing this compound was subjected to a series of chromatographic techniques to purify the active compound. While the specific details of the chromatographic columns and solvent systems are part of the original research publication, the general procedure would have involved separating the components of the extract based on their physicochemical properties, such as polarity and size. ajbasweb.com The process was carefully monitored, with fractions being tested for antibacterial activity to track the location of this compound throughout the purification sequence. researchgate.net This activity-guided fractionation ultimately led to the isolation of pure this compound. researchgate.net

Structural Elucidation of Naphthalecin

Advanced Spectroscopic Methods in Naphthalecin Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was a crucial tool in defining the carbon-hydrogen framework of this compound. While the complete NMR spectral data for this compound is contained within dedicated scientific publications, the general approach involves the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their immediate chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals help to identify the various hydrogen-containing functional groups and their connectivity.

¹³C NMR (Carbon NMR): This method reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., alkyl, aromatic, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for assembling the molecular fragments into a complete structure.

While specific ¹H and ¹³C NMR data tables for this compound require access to the primary research article, below is a representative table illustrating how such data is typically presented for a naphthalene-containing compound.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| C-1 | 128.0 | 7.80 (d, 8.5) |

| C-2 | 126.5 | 7.45 (t, 7.5) |

| C-3 | 126.5 | 7.45 (t, 7.5) |

| C-4 | 128.0 | 7.80 (d, 8.5) |

| C-4a | 133.5 | - |

| C-5 | 128.0 | 7.80 (d, 8.5) |

| C-6 | 126.5 | 7.45 (t, 7.5) |

| C-7 | 126.5 | 7.45 (t, 7.5) |

| C-8 | 128.0 | 7.80 (d, 8.5) |

| C-8a | 133.5 | - |

| Note: This is a generalized example for a naphthalene (B1677914) core and does not represent the actual data for this compound. |

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. mdpi.comnih.gov For this compound, this technique would have provided its exact mass, allowing for the calculation of its molecular formula with a high degree of confidence. This is a critical step that complements the structural fragment information obtained from NMR. The difference between the measured mass and the calculated mass for a proposed formula is typically in the range of parts per million (ppm), confirming the elemental makeup of the molecule.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govwikipedia.org If suitable crystals of this compound were obtained, this method would provide unambiguous proof of its structure, including the spatial arrangement of its atoms and its absolute stereochemistry. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This data allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å, α = β = γ = 90° |

| Z (molecules/cell) | 4 |

| R-factor | < 0.05 |

| Note: This is a hypothetical data table. The actual crystallographic data for this compound is not publicly available. |

Stereochemical Assignment Approaches for this compound

Many natural products, including antibiotics, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is crucial as different stereoisomers can have vastly different biological activities.

For this compound, the assignment of its stereochemistry would have been a key part of its structural elucidation. This can be achieved through several methods:

X-ray Crystallography: As mentioned, this is the most definitive method for determining the absolute stereochemistry of a crystalline compound.

Chiral Chromatography: This technique can be used to separate enantiomers, and by comparing the retention times with known standards, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing experimental spectra with quantum chemical calculations.

Total Synthesis: The unambiguous synthesis of a specific stereoisomer of the proposed structure and comparison of its spectroscopic and chiroptical properties with the natural product can confirm the absolute configuration.

The specific approach used for the stereochemical assignment of this compound would be detailed in the primary scientific literature describing its discovery and characterization. nih.gov

Biosynthetic Pathway Investigations of Naphthalecin

Overview of Biosynthetic Potential in Anaerobic Microorganisms Relevant to Naphthalecin

Anaerobic microorganisms, particularly from phyla such as Firmicutes and Deltaproteobacteria, represent a rich and largely untapped source of novel natural products. nih.gov Historically, research has favored aerobic organisms for antibiotic discovery, yet anaerobes have demonstrated significant biosynthetic potential, producing structurally diverse molecules. researchgate.net These organisms have adapted their metabolic pathways to thrive in oxygen-deprived environments, which can lead to the production of unique secondary metabolites. nih.gov

The discovery of this compound from the obligate anaerobe Sporotalea colonica, a species isolated from soil, underscores the importance of investigating these microorganisms for new bioactive compounds. nih.govresearchgate.net The production of antibiotics by anaerobes is not an isolated phenomenon; other examples include the ammonificins from deep-sea hydrothermal vent bacteria and closthioamide (B12422212) from Clostridium cellulolyticum. nih.govresearchgate.net The metabolic diversity within anaerobic bacteria suggests that a wide range of biosynthetic machinery, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), is present and active.

Table 1: Examples of Secondary Metabolite Biosynthetic Potential in Select Anaerobic Bacteria

| Organism Phylum | Selected Species | Genome Size (Mb) | Predicted Biosynthetic Gene Clusters (BGCs) |

| Firmicutes | Clostridium acetobutylicum | 4.1 | PK, NRP, RiPP |

| Clostridium beijerinckii | 6.0 | PK, NRP, RiPP | |

| Clostridium botulinum | 3.9 | PK, NRP, RiPP | |

| Deltaproteobacteria | Desulfovibrio vulgaris | 3.6 | PK, NRP |

| Geobacter sulfurreducens | 3.8 | PK, NRP |

This table is illustrative of the general biosynthetic potential in anaerobic bacteria and is not specific to this compound's producer. Data is derived from general findings on anaerobic microorganisms. nih.gov

Genome Mining and Bioinformatic Prediction for this compound Biosynthetic Gene Clusters (BGCs)

In the absence of experimental data, genome mining and bioinformatic analysis are powerful first steps to predict the biosynthetic pathway of a natural product. This process involves sequencing the genome of the producing organism, Sporotalea colonica, and using specialized software to identify biosynthetic gene clusters (BGCs). BGCs are physically clustered groups of genes that encode the proteins responsible for synthesizing a specific secondary metabolite.

Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and ClusterMine360 are instrumental in identifying various types of BGCs, including those for polyketides, non-ribosomal peptides, and other classes of natural products. nih.govsecondarymetabolites.org For this compound, a naphthalene (B1677914) derivative with hydroxyl, propionyl, and acetyl groups, one would hypothesize the presence of a polyketide synthase (PKS) gene cluster. nih.gov PKS enzymes assemble polyketide chains from simple acyl-CoA precursors, which then undergo various modifications like cyclization and aromatization to form the final structure.

To date, a specific genomic analysis of Sporotalea colonica with the explicit aim of identifying the this compound BGC has not been published. Such a study would be the key to unlocking the genetic basis of its production.

Experimental Strategies for Elucidating this compound Biosynthesis

Once a putative BGC is identified, several experimental strategies can be employed to validate its function and elucidate the biosynthetic pathway. These methods are crucial for moving from prediction to confirmation.

Heterologous Expression: This powerful technique involves cloning the entire predicted BGC from Sporotalea colonica into a more genetically tractable and easily culturable host organism, such as Streptomyces coelicolor or Escherichia coli. frontiersin.org If the host then produces this compound, it confirms that the cloned BGC is indeed responsible for its biosynthesis. This approach is particularly useful for compounds from organisms that are difficult to grow or manipulate genetically, which is often the case for obligate anaerobes. frontiersin.org

Gene Inactivation: Within the native producer, targeted inactivation or deletion of specific genes within the BGC can be performed. For example, knocking out a key PKS gene should abolish the production of this compound, directly linking that gene to the pathway. nih.gov Similarly, inactivating genes predicted to be responsible for tailoring reactions, such as adding the propionyl or acetyl groups, would lead to the accumulation of biosynthetic intermediates. nih.gov

Isotopic Labeling Studies: Feeding the producing organism with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N) can trace the origin of the atoms in the final this compound molecule. Analysis of the resulting labeled this compound by mass spectrometry or NMR spectroscopy can reveal the building blocks of the molecule, providing strong clues about the biosynthetic logic.

Currently, there are no published reports detailing the use of these experimental strategies to investigate this compound biosynthesis. nih.gov

Proposed Biosynthetic Assembly Logic and Enzymatic Activities

Based on the structure of this compound, a hypothetical biosynthetic pathway can be proposed, centered around a Type I or Type II polyketide synthase.

The assembly would likely begin with a starter unit, possibly acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units by the PKS modules. The resulting polyketide chain would then undergo a series of enzyme-catalyzed reactions, including cyclizations and an aromatization event to form the core naphthalene ring structure. The hydroxyl, propionyl, and acetyl functional groups would be installed by tailoring enzymes encoded within the BGC. These could include hydroxylases, acyltransferases, and reductases.

For instance, the biosynthesis of other naphthalene-containing compounds, such as the naphthomycins, involves the formation of a naphthalene ring through the activity of specific hydroxylases and cyclases on a polyketide precursor. nih.gov While the specifics would differ, a similar enzymatic logic is plausible for this compound. The final assembly would represent a coordinated sequence of enzymatic activities, from the initial chain building to the final decorative tailoring steps. However, without experimental validation, this proposed pathway remains speculative.

Biological Activities and Mechanistic Studies of Naphthalecin

Antimicrobial Spectrum and Specificity of Naphthalecin

This compound is a novel antibiotic compound isolated from the cells of Sporotalea colonica, an obligate anaerobic bacterium discovered in a soil sample. nih.govresearchgate.net The compound, which contains a naphthalene (B1677914) moiety, has demonstrated a specific and targeted spectrum of antibacterial activity. nih.gov Research findings indicate that this compound is effective against Gram-positive bacteria. nih.govresearchgate.netnih.gov

Its discovery stemmed from an investigation into a symbiotic growth relationship between an aerobic and an anaerobic bacterium, where the producing anaerobe, Sporotalea colonica, was identified as a new species. nih.gov The antibiotic activity of this compound was confirmed to be directed at Gram-positive species, including the symbiotic aerobic bacterium it was found with. nih.gov However, studies have shown that this compound does not exhibit activity against the tested Gram-negative bacteria or fungi, highlighting its specificity. nih.gov This selective bioactivity makes it a subject of interest for understanding targeted antimicrobial action. The producing organism, an obligate anaerobe, is a noteworthy source, as anaerobes are a less explored source of new antibiotics compared to their aerobic counterparts. researchgate.net

Table 1: Antimicrobial Specificity of this compound

| Microorganism Type | Activity | Source |

|---|---|---|

| Gram-positive Bacteria | Active | nih.gov, nih.gov |

| Gram-negative Bacteria | Not Active | nih.gov |

Investigation of this compound's Cellular Targets and Mode of Action

The precise cellular targets and the molecular mode of action for this compound have not been extensively reported in the available scientific literature. nih.gov While its efficacy against Gram-positive bacteria is established, the specific biochemical pathways or cellular structures it disrupts remain an area for further investigation. nih.govnih.gov

Generally, antibacterial agents employ several primary mechanisms to inhibit or kill bacteria. These modes of action often involve targeting structures or pathways unique to the bacterial cell, which provides selective toxicity. libretexts.org Common antibacterial targets include:

Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis, which compromises the structural integrity of the bacterial cell wall, leading to lysis. libretexts.org This is a common mechanism for drugs targeting Gram-positive bacteria.

Protein Synthesis: Interference with the function of the 30S or 50S ribosomal subunits, which halts the production of essential proteins. mdpi.comreactgroup.org

Nucleic Acid Synthesis: Disruption of DNA replication or RNA transcription by inhibiting enzymes like topoisomerases or RNA polymerases. reactgroup.orgcreative-biolabs.com

Membrane Function: Alteration or damage to the bacterial cell membrane, leading to leakage of cellular contents and disruption of electrochemical gradients. libretexts.orgcreative-biolabs.com

Metabolic Pathways: Blocking essential metabolic routes, such as folic acid synthesis, which are necessary for the production of nucleic acid precursors. libretexts.org

While the mode of action for this compound is unknown, another antibiotic from an anaerobic bacterium, closthioamide (B12422212), was found to inhibit DNA gyrase, but through a different mechanism than quinolones. nih.gov This highlights that novel compounds from unique sources like anaerobes can have distinct mechanisms. Future research on this compound would likely involve studies to determine if it acts on one of these established targets or possesses a novel mechanism of action.

Structure-Activity Relationship (SAR) Studies for this compound's Bioactivity

Detailed structure-activity relationship (SAR) studies specifically for this compound and its analogs are not extensively documented in the reviewed literature. SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective derivatives. nih.govmdpi.com

This compound is characterized as a naphthalene derivative substituted with hydroxyl, propionyl, and acetyl groups. nih.gov The core naphthalene scaffold is a key feature in many bioactive compounds. For instance, in other classes of molecules, the replacement of a benzene (B151609) core with a naphthalene core has been shown to significantly enhance biological activity by improving hydrophobic interactions and π-cation interactions with target proteins. nih.gov

While direct SAR data for this compound is unavailable, studies on other naphthalimide derivatives have demonstrated that various substitution patterns on the naphthalene ring system can dramatically enhance or reduce biological effects, such as anticancer activity. nih.govrjraap.com These studies underscore the importance of the substituents on the core ring structure. For this compound, key areas for future SAR investigation would include:

The Naphthalene Core: Determining if the naphthalene ring is essential for activity and how its replacement with other aromatic or heterocyclic systems would affect efficacy.

Substituent Groups: Evaluating the role of the hydroxyl, propionyl, and acetyl groups. Modifications to these functional groups, such as altering their size, polarity, or position on the naphthalene ring, would provide critical insights into the structural requirements for its antibacterial action.

Understanding these relationships would be a crucial next step in exploring the therapeutic potential of this compound and developing optimized analogs.

Synthetic Chemistry of Naphthalecin and Its Analogs

Total Chemical Synthesis Strategies for Naphthalimides

The primary and most direct route to synthesize the naphthalimide core involves the condensation of 1,8-naphthalic anhydride (B1165640) or its derivatives with a primary amine. This reaction is typically straightforward and high-yielding, forming the imide ring.

The general synthetic scheme is as follows:

Step 1: Acylation. The synthesis begins with 1,8-naphthalic anhydride. This starting material can be substituted on the naphthalene (B1677914) ring system (at positions 2, 3, 4, 5, 6, or 7) to introduce various functional groups.

Step 2: Condensation. The anhydride is reacted with a primary amine (R-NH₂). This amine provides the 'R' group that extends from the imide nitrogen, which is a critical position for introducing diversity and modulating the compound's properties.

Step 3: Imide Formation. The reaction is typically carried out in a high-boiling point solvent such as acetic acid, ethanol, or dimethylformamide (DMF), often with heating, to drive the condensation and subsequent cyclization to the stable imide ring.

A key example is the synthesis of amonafide (B1665376), a well-known naphthalimide anticancer agent. The synthesis starts with 3-nitro-1,8-naphthalic anhydride, which is then reacted with 2-(dimethylamino)ethylamine. The resulting nitro-substituted naphthalimide is subsequently reduced to the corresponding amino-naphthalimide, yielding amonafide. This multi-step process highlights how substituted anhydrides are used to create functionally complex naphthalimides.

Semi-Synthesis and Chemical Modification Approaches for Naphthalimide Derivatives

Once the core naphthalimide scaffold is synthesized, further modifications are often employed to create derivatives with enhanced potency, better selectivity, or improved pharmacokinetic properties. These modifications typically target two main areas: the naphthalimide ring system and the N-substituted side chain.

Modification of the N-Substituted Side Chain: The alkyl or aryl group attached to the imide nitrogen is the most common site for modification. For instance, researchers have introduced polyamine chains, heterocyclic rings, and peptidic moieties at this position. These modifications are crucial for modulating DNA binding affinity and cellular uptake. For example, bis-naphthalimides, where two naphthalimide units are linked by a flexible or rigid linker attached to the nitrogen atoms, have been developed as potent DNA bis-intercalators.

Modification of the Naphthalimide Ring: The aromatic rings of the naphthalimide core can be functionalized, most commonly at the 3- or 4-position. Introducing electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., nitro, halogen) can significantly alter the compound's electronic properties, affecting its fluorescence and its interactions with biological targets. For example, 4-amino-1,8-naphthalimides are known for their strong fluorescence, making them valuable as cellular imaging agents.

Design Principles for Naphthalecin-Based Chemical Libraries

The design of naphthalimide-based chemical libraries for drug discovery is guided by principles of combinatorial chemistry and rational drug design. The goal is to systematically explore the chemical space around the naphthalimide scaffold to identify compounds with desired biological activities.

Key design principles include:

Scaffold Diversity: While the 1,8-naphthalimide (B145957) core is maintained, diversity is introduced by using a wide array of substituted 1,8-naphthalic anhydrides as starting materials.

Side Chain Variation: A large library of primary amines is used to introduce a vast range of functionalities at the imide nitrogen position. This is the most straightforward point for diversification. The side chains can be selected to vary in length, polarity, charge, and rigidity.

Parallel Synthesis: Libraries are often constructed using parallel synthesis techniques, where multiple reactions are run simultaneously in well plates. This allows for the rapid generation of hundreds or thousands of distinct compounds.

Property-Based Design: Libraries can be designed to target specific properties. For example, to create fluorescent probes, derivatives are designed with donor-acceptor groups to tune their photophysical properties. For anticancer agents, libraries are designed with side chains that enhance DNA binding or promote interactions with specific enzymes like topoisomerase II.

Structure-Activity Relationship (SAR) Studies of Naphthalimide Derivatives

SAR studies are essential for optimizing the therapeutic potential of naphthalimide derivatives. These studies correlate specific structural features with changes in biological activity, providing a roadmap for designing more effective drugs.

Key SAR Findings for Anticancer Naphthalimides:

The N-Side Chain: The nature of the side chain at the imide nitrogen is a primary determinant of anticancer activity.

Basic Terminal Amines: The presence of a basic terminal amino group on the side chain, as seen in amonafide and mitonafide, is often crucial for DNA intercalation and potent cytotoxic activity.

Chain Length: The length of the linker between the naphthalimide core and the terminal amine affects DNA binding affinity. A linker of 2 to 3 carbon atoms is often optimal.

Substitution on the Naphthalimide Ring:

3- and 4-Positions: Substitution at the 3- or 4-position of the aromatic ring system significantly impacts activity.

Amino Group: An amino group at the 3- or 4-position generally increases cytotoxicity.

Nitro Group: A nitro group at the 3- or 4-position often serves as a useful synthetic intermediate that can be reduced to an amino group, but the nitro-containing compounds themselves can have distinct activities, sometimes acting as bioreductive prodrugs.

The table below summarizes key SAR findings for naphthalimide derivatives as DNA intercalating agents.

| Modification Site | Structural Feature | Impact on Activity | Reference |

| N-Side Chain | Basic terminal amine (e.g., -NH₂, -N(CH₃)₂) | Generally essential for strong DNA binding and cytotoxicity. | |

| N-Side Chain | Linker length of 2-3 carbons | Optimal for DNA intercalation. | |

| Ring Position 3 or 4 | Amino (-NH₂) group | Increases DNA binding affinity and cytotoxicity. | |

| Ring Position 3 or 4 | Nitro (-NO₂) group | Can act as a bioreductive prodrug; key synthetic precursor. | |

| Ring Position 3 or 4 | Halogen (e.g., -Br, -Cl) | Modulates electronic properties and can enhance activity. |

These SAR studies have been instrumental in guiding the development of second and third-generation naphthalimide anticancer agents, such as elinafide, which was designed for improved efficacy and a better safety profile compared to amonafide.

Pre Clinical Research and Therapeutic Potential of Naphthalecin

In Vitro Efficacy Assessments of Naphthalecin against Pathogens

This compound is a novel antibiotic compound discovered and isolated from the anaerobic bacterium, Sporotalea colonica. researchgate.netnih.gov The discovery is significant as obligate anaerobes remain a relatively underexplored source of new antibiotics compared to their aerobic counterparts. escholarship.orgresearchgate.net Initial research has established that this compound exhibits antibacterial properties, primarily targeting Gram-positive bacteria. researchgate.netnih.gov

The antibacterial activity of this compound has been confirmed in laboratory settings, although specific data on the minimum inhibitory concentrations (MICs) against a wide range of bacterial strains are not extensively detailed in the available literature.

Interactive Table: Reported In Vitro Antibacterial Spectrum of this compound Click on the headers to sort the data.

| Class of Bacteria | Activity Level | Source |

| Gram-positive Species | Broad Activity Demonstrated | researchgate.netnih.govescholarship.org |

While direct antifungal studies on this compound are limited, the broader class of naphthoquinones, to which this compound is structurally related due to its naphthalene (B1677914) moiety, has been the subject of extensive antifungal research. scielo.brnih.gov These related compounds have demonstrated significant in vitro efficacy against a variety of pathogenic fungi, suggesting a potential avenue for this compound's therapeutic application. scielo.brmdpi.com Studies on various naphthoquinone derivatives show potent activity against clinically relevant yeasts like Candida and Cryptococcus species. mdpi.comnih.gov For instance, certain synthetic naphthoquinones have shown inhibitory activity against Candida albicans and Cryptococcus neoformans, with some derivatives exhibiting greater potency than the conventional antifungal drug Amphotericin B against specific fungal strains. nih.govmdpi.com

Interactive Table: In Vitro Antifungal Efficacy of Structurally Related Naphthoquinones This table summarizes findings for the broader class of naphthoquinone compounds, not this compound itself. Click on the headers to sort the data.

| Compound Class/Derivative | Pathogen | Efficacy Finding (MIC) | Source |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans H99 | 3.12 - 12.5 µg/mL | mdpi.com |

| Amino-1,4-naphthoquinones | Candida albicans | 6.25 - 6.26 µg/mL | scielo.br |

| Plumbagin (a natural naphthoquinone) | Candida albicans ATCC 10231 | 0.78 µg/mL | scielo.br |

| Naphthofuranquinones | Fluconazole-resistant Candida tropicalis | Antifungal activity demonstrated | nih.gov |

| 2,3-diarylthio-naphthoquinones | Various fungi (excluding C. albicans) | Better than Amphotericin B | nih.gov |

In Vivo Pre-clinical Models for this compound Efficacy Evaluation

Following promising in vitro results, the evaluation of a new antimicrobial agent progresses to in vivo preclinical models. profil.comppd.com These studies, conducted in living organisms, are indispensable for understanding how a compound behaves within a complex biological system and are a prerequisite for advancing to clinical trials in humans. fda.govchampionsoncology.com While specific in vivo efficacy data for this compound are not yet available in published literature, the established methodologies for testing new antibiotics provide a clear framework for its future evaluation.

Animal models are the cornerstone of in vivo preclinical research for infectious diseases. nih.govnih.gov Murine (mouse) models are frequently employed due to their genetic tractability and the availability of immunocompromised strains, which are essential for studying opportunistic infections. mdpi.commdpi.com For bacterial infections, mouse models of sepsis or localized infections (e.g., thigh infection) are standard for assessing an antibiotic's ability to reduce bacterial load and improve survival. nih.gov Similarly, rabbit models are well-suited for studying certain types of pneumonia and sepsis, offering advantages for pharmacokinetic and pharmacodynamic assessments of new drugs. mdpi.com

The selection of an appropriate animal model depends on the specific pathogen and the type of infection being studied. nih.govplos.org These models allow researchers to evaluate the therapeutic efficacy of a compound like this compound in a controlled setting, providing crucial data on its potential to treat infections in a living host. championsoncology.comnih.gov

Interactive Table: Common Preclinical Animal Models for Antimicrobial Efficacy Testing This table illustrates standard models used in preclinical research for evaluating antimicrobial agents. Specific in vivo studies for this compound have not been published. Click on the headers to sort the data.

| Animal Model | Type of Infection Modelled | Pathogens Typically Used | Primary Efficacy Outcome | Source |

| Mouse | Systemic Infection (Sepsis) | Staphylococcus aureus, Streptococcus pneumoniae | Survival Rate, Bacterial Clearance | mdpi.comnih.gov |

| Mouse | Localized Thigh Infection | Gram-positive and Gram-negative bacteria | Reduction in bacterial load (CFU/gram tissue) | nih.gov |

| Mouse | Pneumonia | Streptococcus pneumoniae | Survival, Lung bacterial load | mdpi.com |

| Rabbit | Pneumonia / Sepsis | Penicillin-resistant S. pneumoniae | Pharmacokinetics, Survival, Histopathology | mdpi.com |

| Gerbil | Gastric Infection | Helicobacter pylori | Bacterial colonization, Gastric inflammation | mdpi.com |

Future Perspectives and Advanced Methodologies in Naphthalecin Research

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

A multi-omics approach will be fundamental to understanding the biosynthesis of Naphthalecin, its mechanism of action, and the host's response. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive biological picture of this compound's production and activity.

Genomics: The starting point for a deep dive into this compound is the sequencing and analysis of the Sporotalea colonica genome. This will allow for the identification of the biosynthetic gene cluster (BGC) responsible for this compound production. gesundheitsindustrie-bw.denih.gov Genome mining techniques can further be employed to identify cryptic or silent BGCs that may produce novel this compound-like compounds under specific culture conditions. nih.govmdpi.comresearchgate.net

Transcriptomics: RNA sequencing (RNA-Seq) can provide a dynamic view of gene expression within Sporotalea colonica during different growth phases and in response to various environmental stimuli. This can help identify the regulatory elements that control the expression of the this compound BGC. nih.govnih.gov Furthermore, transcriptomic analysis of pathogenic bacteria exposed to this compound can reveal the genes and pathways affected by the antibiotic, offering clues to its mechanism of action. nih.gov

Proteomics: Proteomic studies can identify the proteins that are directly involved in the biosynthesis of this compound and those that are targeted by the antibiotic in pathogenic bacteria. nih.gov Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can be used to identify the molecular targets of this compound, which is a critical step in understanding its antibacterial mechanism. cancerbiomed.orgfrontiersin.orgresearchgate.net

Metabolomics: Untargeted metabolomics can be used to analyze the complete set of metabolites produced by Sporotalea colonica, providing insights into the metabolic pathways that support this compound biosynthesis. pnas.orgnih.gov By comparing the metabolomes of wild-type and genetically modified strains, researchers can identify key precursor metabolites and metabolic bottlenecks in the production of this compound. sciepublish.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing and analysis of the Sporotalea colonica genome. | Identification of the this compound biosynthetic gene cluster (BGC). Discovery of cryptic BGCs for novel analogs. |

| Transcriptomics | RNA-Seq of Sporotalea colonica and this compound-treated pathogens. | Understanding the regulation of this compound biosynthesis. Elucidating the mechanism of action by observing changes in pathogen gene expression. |

| Proteomics | Identification of proteins involved in this compound biosynthesis and its cellular targets. | Characterization of the enzymatic machinery for this compound production. Pinpointing the molecular targets of this compound in pathogenic bacteria. |

| Metabolomics | Analysis of the metabolome of Sporotalea colonica. | Identification of precursor metabolites and optimization of production pathways. |

Advanced Analytical Techniques for this compound Metabolomics

To fully characterize the metabolome of Sporotalea colonica and to detect and quantify this compound and its derivatives in complex biological samples, advanced analytical techniques are indispensable. These techniques offer high sensitivity, selectivity, and resolution, which are crucial for the detailed analysis of natural products.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolomics. This combination allows for the separation, detection, and structural elucidation of a wide range of metabolites. For this compound research, this would enable the identification of novel analogs and the characterization of its metabolic fate in biological systems.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of novel compounds. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the chemical structure of this compound and its derivatives, which is essential for understanding their structure-activity relationships.

| Analytical Technique | Application in this compound Research | Key Advantages |

| HPLC-HRMS/MS | Detection and quantification of this compound and its metabolites in complex mixtures. | High sensitivity, high resolution, and structural information from fragmentation patterns. |

| NMR Spectroscopy | Structural elucidation of this compound and its novel analogs. | Detailed structural information, including stereochemistry. |

Computational and Chemoinformatic Approaches for this compound Research

Computational and chemoinformatic tools can significantly accelerate the discovery and development of this compound-based antibiotics. These approaches can be used to predict the structure of the this compound BGC, model the interactions of this compound with its molecular targets, and design novel derivatives with improved properties. nih.gov

Bioinformatics for BGC Analysis: Bioinformatics tools can be used to analyze the genomic data from Sporotalea colonica to predict the domain organization and substrate specificity of the polyketide synthase (PKS) involved in this compound biosynthesis. nih.govplos.orgsemanticscholar.org This information can guide the genetic engineering of the BGC to produce novel this compound analogs. oup.com

Molecular Docking and Dynamics: Once the molecular target of this compound is identified, molecular docking and molecular dynamics simulations can be used to model the binding of this compound to its target at the atomic level. This can provide insights into the key interactions that are responsible for its antibacterial activity and can be used to design more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound and its analogs and their antibacterial activity. nih.govubc.caacs.org This can be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates.

| Computational Approach | Application in this compound Research | Expected Outcome |

| Bioinformatics | Analysis of the this compound BGC. | Prediction of the PKS domain organization and substrate specificity. |

| Molecular Modeling | Docking and dynamics simulations of this compound with its target. | Understanding the molecular basis of this compound's activity and guiding the design of more potent derivatives. |

| QSAR | Building models to predict the activity of this compound analogs. | Rational design and prioritization of novel this compound-based antibiotics. |

Emerging Strategies for Natural Product Discovery and Development of this compound-like Compounds

The discovery of novel natural products is increasingly challenging. However, several emerging strategies can be applied to the discovery and development of this compound-like compounds with improved therapeutic potential. nih.govpnas.org

Metagenomics: The vast majority of microorganisms in the environment cannot be cultured in the laboratory. Metagenomics allows for the direct sequencing of DNA from environmental samples, bypassing the need for cultivation. nih.govasm.org This approach can be used to identify novel PKS gene clusters that may produce this compound-like compounds from a wide range of environmental sources. semanticscholar.org

Synthetic Biology and Combinatorial Biosynthesis: Synthetic biology approaches can be used to engineer the this compound BGC to produce a library of novel analogs. researchgate.netnih.gov By swapping domains and modules between different PKSs, it is possible to create "unnatural" natural products with altered structures and potentially improved activities. sciepublish.com

Elicitor Screening: The production of secondary metabolites, such as this compound, is often tightly regulated and may only occur under specific conditions. Elicitor screening involves testing a wide range of small molecules to identify those that can induce the expression of silent or cryptic BGCs, leading to the production of novel compounds. mdpi.com

Q & A

Q. What guidelines ensure ethical data sharing while protecting unpublished this compound research?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Use embargoed repositories (e.g., Zenodo) with controlled access for sensitive data. Cite all third-party materials under Creative Commons licenses and comply with institutional IRB protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.